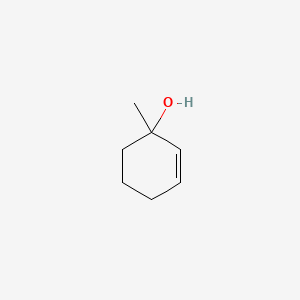

1-methylcyclohex-2-en-1-ol

描述

1-Methylcyclohex-2-en-1-ol (C₇H₁₂O) is a monoterpene alcohol characterized by a cyclohexene ring substituted with a hydroxyl group and a methyl group at the 1-position. This compound has garnered attention in chemical ecology due to its role as an aggregation pheromone in bark beetles (e.g., Dendroctonus pseudotsugae) and as a sex pheromone component in insects like the rice stink bug (Oebalus poecilus) . Its synthesis typically involves stereoselective methods, such as hydroxyl-directed diboration of alkenes or photooxidation of substituted cyclohexenes .

属性

IUPAC Name |

1-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUQVFWOWNKFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946541 | |

| Record name | 1-Methylcyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23758-27-2 | |

| Record name | 1-Methyl-2-cyclohexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-methylcyclohex-2-en-1-ol can be synthesized through several methods. One common method involves the epoxidation of limonene followed by selective ring opening, oxidation, and elimination reactions . The process typically involves the use of reagents such as sodium hypochlorite and copper acetate in dichloroethane, followed by purification through distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to improve yield and reduce production costs. For example, zirconyl sulfate can be used as a catalyst for selective ring-opening reactions . The industrial process aims to achieve high yield, simple steps, and high product purity.

化学反应分析

Types of Reactions: 1-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexanol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed:

Oxidation: Cyclohexanone or cyclohexene derivatives.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexene derivatives.

科学研究应用

Scientific Research Applications

1-Methylcyclohex-2-en-1-ol has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of various organic compounds.

- Biology It serves as a model compound for studying enzyme-catalyzed reactions.

- Medicine Research is ongoing to explore its potential therapeutic properties.

- Industry It is used in the production of fragrances and flavoring agents.

This compound, a monoterpenoid compound, has garnered attention due to its biological activity, particularly within ecological and pharmacological contexts. This compound is structurally related to other cyclic alcohols and has been studied for its role as an aggregation pheromone in various beetle species, notably the Douglas-fir beetle (Dendroctonus pseudotsugae).

Pheromonal Properties

This compound has been identified as an aggregation pheromone for the Douglas-fir beetle. This compound plays a crucial role in the beetle's ecology by signaling to other beetles about tree occupancy, thus influencing their colonization behavior. Research indicates that this pheromone can effectively reduce tree mortality caused by beetle infestations by altering the behavior of incoming beetles.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound suggest potential applications in combating various pathogens. Its structural characteristics allow it to interact with biological membranes, potentially disrupting microbial cell integrity and function. Although specific studies on this compound's direct antimicrobial efficacy remain limited, related compounds have shown promise in various assays against bacteria and fungi.

Case Study: Douglas-Fir Beetle Management

A notable application of this compound is in the development of pest management strategies for forests. In a study involving SPLAT MCH (a biodegradable formulation of 3-methylcyclohex-2-en-1-one), researchers found that both SPLAT MCH and traditional MCH bubble capsules significantly reduced the proportion of trees colonized and killed by DFB compared to untreated controls . The formulations were tested in randomized plots, demonstrating a viable method for protecting forest ecosystems from invasive beetle species.

| Compound | Biological Activity |

|---|---|

| This compound | Aggregation pheromone for Dendroctonus pseudotsugae |

| 3-Methylcyclohex-2-en-1-one | Antiaggregation pheromone; tree protection |

| Related monoterpenoids | Antimicrobial properties |

Future Research Directions

Ongoing research is necessary to further explore the ecological implications of this compound and its derivatives. Potential areas include:

- Mechanisms of action: Understanding how this compound affects insect behavior at a molecular level.

- Broader applications: Investigating its potential use in agricultural pest management beyond bark beetles.

- Pharmacological studies: Assessing its efficacy against human pathogens and potential therapeutic applications.

作用机制

The mechanism of action of 1-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it can undergo keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms . This tautomerism plays a crucial role in its reactivity and interaction with other molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 1-methylcyclohex-2-en-1-ol with analogs differing in substituent positions, functional groups, or stereochemistry. Key differences in physicochemical properties, biological roles, and applications are highlighted.

Structural Analogs and Positional Isomers

- Key Differences :

- Substituent Position : The position of the methyl group (1 vs. 3) drastically alters biological activity. For example, this compound acts as an attractant, whereas 3-methylcyclohex-2-en-1-one (MCH) repels beetles .

- Functional Group : Replacing the hydroxyl group with a ketone (MCH) reduces polarity and eliminates hydrogen-bonding capacity, impacting volatility and receptor binding .

Stereochemical Variants

- cis-4-(Isopropyl)-1-methylcyclohex-2-en-1-ol : A derivative with an isopropyl group at the 4-position. This modification increases hydrophobicity and alters conformational stability, making it useful in synthetic intermediates .

- (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol : A stereoisomer with a prop-1-en-2-yl substituent, identified in plant volatiles and insect pheromone blends. Its enantiomeric form influences attraction specificity in stink bugs .

Research Findings and Data

Pheromone Efficacy in Field Trials

- Dendroctonus pseudotsugae : Traps baited with this compound increased beetle capture by 3–4× compared to frontalin alone .

- Oebalus poecilus: Enantiomerically pure zingiberenol (containing this compound backbone) achieved >80% male attraction in lab assays .

Physicochemical Properties

生物活性

1-Methylcyclohex-2-en-1-ol, a monoterpenoid compound, has garnered attention due to its biological activity, particularly within ecological and pharmacological contexts. This compound is structurally related to other cyclic alcohols and has been studied for its role as an aggregation pheromone in various beetle species, notably the Douglas-fir beetle (Dendroctonus pseudotsugae).

Pheromonal Properties

This compound has been identified as an aggregation pheromone for the Douglas-fir beetle. This compound plays a crucial role in the beetle's ecology by signaling to other beetles about tree occupancy, thus influencing their colonization behavior. Research indicates that this pheromone can effectively reduce tree mortality caused by beetle infestations by altering the behavior of incoming beetles .

Case Study: Douglas-Fir Beetle Management

A notable application of this compound is in the development of pest management strategies for forests. In a study involving SPLAT MCH (a biodegradable formulation of 3-methylcyclohex-2-en-1-one), researchers found that both SPLAT MCH and traditional MCH bubble capsules significantly reduced the proportion of trees colonized and killed by DFB compared to untreated controls. The formulations were tested in randomized plots, demonstrating a viable method for protecting forest ecosystems from invasive beetle species .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound suggest potential applications in combating various pathogens. Its structural characteristics allow it to interact with biological membranes, potentially disrupting microbial cell integrity and function. Although specific studies on this compound's direct antimicrobial efficacy remain limited, related compounds have shown promise in various assays against bacteria and fungi .

Synthesis and Characterization

The synthesis of this compound typically involves multistep processes starting from cyclohexene, including isomerization and rearrangement techniques. The structural elucidation is often performed using spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity .

Comparative Biological Activity Table

Future Research Directions

Ongoing research is necessary to further explore the ecological implications of this compound and its derivatives. Potential areas include:

- Mechanisms of action : Understanding how this compound affects insect behavior at a molecular level.

- Broader applications : Investigating its potential use in agricultural pest management beyond bark beetles.

- Pharmacological studies : Assessing its efficacy against human pathogens and potential therapeutic applications.

常见问题

Q. What synthetic methods are commonly used to produce 1-methylcyclohex-2-en-1-ol, and how are reaction conditions optimized?

The compound can be synthesized via catalytic hydrogenolysis of cyclohexenyl hydroperoxide using catalysts like palladium chloride or magnesium acetate in solvents such as hexane . For known derivatives, literature-based routes (e.g., SN2 reactions or epoxide ring-opening) are adapted, with purity confirmed by GC-MS or NMR . Optimization involves adjusting catalyst loading, temperature, and solvent polarity to maximize yield.

Q. How is this compound characterized structurally, and what analytical techniques are critical for quality control?

Structural elucidation relies on NMR (¹H/¹³C) for stereochemical analysis and GC-MS for purity assessment. For example, cis- and trans-isomers are distinguished via coupling constants in NMR or retention times in chiral GC columns . Quantitative analysis often employs internal standards calibrated against reference spectra from databases like PubChem .

Q. What is the ecological role of this compound in insect behavior, and how is this studied experimentally?

The compound acts as a sex pheromone in species like Oebalus poecilus (rice stink bug). Bioassays involve field traps baited with synthetic enantiomers to evaluate attraction rates, coupled with GC-EAD (gas chromatography-electroantennographic detection) to confirm receptor specificity . Dose-response curves and wind tunnel experiments validate behavioral activity .

Advanced Research Questions

Q. How does stereochemistry influence the bioactivity of this compound, and what methods resolve enantiomeric mixtures?

Enantiomers exhibit distinct pheromonal activities; e.g., (1R,4S)-isomers are bioactive in O. poecilus. Chiral resolution uses HPLC with cellulose-based columns or enzymatic kinetic resolution . Absolute configuration is confirmed via X-ray crystallography or vibrational circular dichroism (VCD) .

Q. What contradictions exist in reported synthetic yields or biological activities, and how can they be addressed?

Discrepancies in yields may arise from unoptimized catalysts or solvent systems. Systematic DOE (design of experiments) approaches identify critical variables . For bioactivity conflicts, comparative studies under standardized conditions (e.g., identical insect populations, environmental controls) are essential .

Q. How can this compound be integrated into push-pull pest management strategies?

As a "pull" component, it is combined with repellents (e.g., 3-methylcyclohex-2-en-1-one) to divert pests from crops. Field trials measure beetle aggregation reduction in treated vs. control plots, with statistical modeling to isolate push-pull effects from confounding factors .

Methodological Guidance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety data sheets (SDS) advise using fume hoods, nitrile gloves, and eye protection. Spills are managed with absorbent materials (e.g., vermiculite), and waste is disposed via approved chemical channels . Toxicity screening (e.g., Daphnia magna assays) informs ecological risk assessments .

Q. How should synthesis and characterization data be reported to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein J. Org. Chem.): document catalyst ratios, reaction times, and purification steps. For new compounds, provide HRMS, elemental analysis, and spectral data in supporting information . Cross-reference PubChem entries for standardized property reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。